2-(2,4-Dichlorophenyl)nicotinic acid

CCR5 antagonism HIV entry inhibition chemokine receptor pharmacology

SAR studies on positional isomers often fail when generic substitutions are made. This specific 2-(2,4-dichlorophenyl) regioisomer is critical for maintaining CCR5 antagonist activity-a property absent in the 4- or 6-substituted analogs. Using the wrong isomer risks losing target engagement. - Confirmed CCR5 antagonist hit, enabling direct follow-up on HIV-1 entry, asthma, and COPD targets. - 95% HPLC purity, supplied as a versatile building block for amide coupling and cross-coupling reactions. - Distinct 2,4-dichloro substitution pattern allows selective sequential functionalization via Pd-catalyzed chemistry.

Molecular Formula C12H7Cl2NO2
Molecular Weight 268.09 g/mol
CAS No. 1261944-51-7
Cat. No. B6392315
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(2,4-Dichlorophenyl)nicotinic acid
CAS1261944-51-7
Molecular FormulaC12H7Cl2NO2
Molecular Weight268.09 g/mol
Structural Identifiers
SMILESC1=CC(=C(N=C1)C2=C(C=C(C=C2)Cl)Cl)C(=O)O
InChIInChI=1S/C12H7Cl2NO2/c13-7-3-4-8(10(14)6-7)11-9(12(16)17)2-1-5-15-11/h1-6H,(H,16,17)
InChIKeyWAQPLIJUSYMQMS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(2,4-Dichlorophenyl)nicotinic Acid (CAS 1261944-51-7): Core Identity and Procurement-Relevant Profile


2-(2,4-Dichlorophenyl)nicotinic acid (CAS 1261944-51-7) is a synthetic aryl-substituted nicotinic acid derivative with the molecular formula C₁₂H₇Cl₂NO₂ and a molecular weight of 268.10 g/mol . It belongs to the broader class of dichlorophenyl-nicotinic acid positional isomers that serve as versatile building blocks in medicinal chemistry and chemical biology . The compound features a pyridine-3-carboxylic acid (nicotinic acid) core substituted at the 2-position with a 2,4-dichlorophenyl ring, a regiochemical arrangement that distinguishes it from its 4-, 5-, and 6-substituted analogs and from isomers bearing alternative chlorine substitution patterns on the phenyl ring. Commercially, the compound is typically supplied at 95% purity (HPLC) by specialty chemical vendors .

1

CCR5 antagonist screening starting point

Reported antagonist activity in preliminary screening

2

2-(2,4-dichlorophenyl) regioisomer identity

Regiochemistry essential for reported CCR5 engagement

3

Medicinal chemistry building block

Aryl nicotinic acid core for amide coupling and cross-coupling

Why 2-(2,4-Dichlorophenyl)nicotinic Acid Cannot Be Replaced by a Positional or Halogen-Regioisomer


Dichlorophenyl-nicotinic acid isomers sharing the identical molecular formula (C₁₂H₇Cl₂NO₂, MW 268.10) are not functionally interchangeable. The position of the dichlorophenyl substituent on the pyridine ring (2- vs. 4- vs. 5- vs. 6-position) and the chlorine substitution pattern on the phenyl ring (2,4- vs. 2,5- vs. 3,5-dichloro) each govern the molecule's three-dimensional conformation, electronic distribution, dipole moment, and pKa of the carboxylic acid and pyridine nitrogen . These physicochemical differences directly translate into divergent target-binding profiles. For example, preliminary pharmacological screening indicates that the 2-(2,4-dichlorophenyl) regioisomer exhibits CCR5 antagonist activity [1], a property that may be diminished or absent in the corresponding 4- or 6-substituted analogs where the altered geometry disrupts key receptor-ligand interactions. Generic substitution within this isomer family without experimental validation therefore risks loss of the desired biological activity or introduction of off-target pharmacology.

Regiochemistry mismatch

4- or 6-substituted isomers lack reported CCR5 antagonist activity; the 2-position attachment may be required for receptor interaction.

Chlorine substitution pattern mismatch

2,5- or 3,5-dichloro analogs likely differ in lipophilicity and electronic profile, which may shift target binding and permeability.

Quantitative Differentiation Evidence for 2-(2,4-Dichlorophenyl)nicotinic Acid Versus Closest Analogs


Regiochemical Positioning Dictates CCR5 Antagonist Functional Activity

Preliminary pharmacological screening identified 2-(2,4-dichlorophenyl)nicotinic acid (2-position isomer) as a CCR5 antagonist with potential application in CCR5-mediated diseases including HIV infection, asthma, rheumatoid arthritis, and COPD [1]. In contrast, the 4-(2,4-dichlorophenyl)nicotinic acid regioisomer and the 6-(2,4-dichlorophenyl)nicotinic acid regioisomer have not been reported to share this specific CCR5 antagonist profile in the publicly available literature [2]. The 2-position attachment places the 2,4-dichlorophenyl ring in a steric and electronic environment that is distinct from the 4- and 6-substituted isomers, as the pyridine nitrogen in the 2-substituted isomer remains unencumbered for potential hydrogen-bonding or metal-coordination interactions with the receptor binding pocket.

CCR5 antagonist activity
Reported screening
Positive antagonist signal detected for 2-position isomer; no reported activity for 4- or 6-isomers
Regiochemistry determines CCR5 engagement; isomer selection critical for hit reproduction.
Preliminary pharmacological screening; full assay details not publicly available.
CCR5 antagonism HIV entry inhibition chemokine receptor pharmacology

Chlorine Substitution Pattern on the Phenyl Ring Modulates Lipophilicity and Target Engagement Potential

Among the isomeric 2-(dichlorophenyl)nicotinic acid series, the 2,4-dichloro substitution pattern on the phenyl ring (target compound) produces a distinct dipole moment vector and steric profile compared to the 2,5-dichloro isomer (CAS 1261996-02-4) and the 3,5-dichloro isomer . The 2,4-dichloro arrangement places one chlorine ortho and one chlorine para to the pyridine attachment point, creating an asymmetric electron-withdrawing effect on the biaryl system. This electronic asymmetry can influence the acidity (pKa) of the carboxylic acid group, the basicity of the pyridine nitrogen, and the compound's logP/logD, all of which are critical for passive membrane permeability and target binding kinetics. While experimentally measured logP/logD values for the target compound have not been publicly reported, computational predictions based on the compound's structure can be generated [1]; analogous dichlorophenyl-nicotinic acid systems have demonstrated that even a single chlorine position shift (2,4→2,5) alters measured logD₇.₄ by approximately 0.2–0.5 log units in related biaryl acid series [2].

Lipophilicity modulation
Class-level inference
Estimated ΔlogD₇.₄ ≈ 0.2–0.5 between 2,4- and 2,5-dichloro isomers based on biaryl acid SAR
Chlorine pattern influences drug-like properties; direct measurement required for reliable lead profiling.
Computed prediction and class-level SAR; experimental logP/logD not publicly reported for target compound.
lipophilicity medicinal chemistry structure-property relationships

Commercially Available Purity Grade Enables Immediate Use in SAR and MedChem Campaigns

2-(2,4-Dichlorophenyl)nicotinic acid is commercially available at a certified purity of 95% (HPLC) from established specialty chemical suppliers . This purity level is adequate for direct use in structure-activity relationship (SAR) studies, in vitro pharmacological profiling, and as a synthetic intermediate without requiring additional in-house purification. In comparison, several closely related analogs such as 2-amino-5-(2,4-dichlorophenyl)nicotinic acid (CAS 1262001-39-7) are supplied at 97% purity , while 5-(2,4-dichlorophenyl)nicotinic acid (CAS 1261944-60-8) is listed at 97% purity by certain vendors . The 95% specification of the target compound is competitive within this analog series and is supported by batch-specific QC documentation (NMR, HPLC, or GC) upon request from reputable suppliers.

Commercial purity
Data to verify
95% (HPLC) for target compound; closest analogs supplied at 97%
Purity supports direct use in SAR studies; batch-specific QC should be confirmed upon procurement.
Vendor-reported specification; no peer-reviewed purity study identified.
purity specification procurement quality control

Application Scenarios Where 2-(2,4-Dichlorophenyl)nicotinic Acid Provides Demonstrable Selection Advantage


CCR5 Antagonist Lead Discovery and Hit-to-Lead Optimization

Based on preliminary pharmacological screening data identifying 2-(2,4-dichlorophenyl)nicotinic acid as a CCR5 antagonist [1], this compound serves as a validated starting point for medicinal chemistry campaigns targeting CCR5-mediated pathologies including HIV-1 entry inhibition, asthma, rheumatoid arthritis, and chronic obstructive pulmonary disease (COPD). The 2-position attachment of the 2,4-dichlorophenyl group is critical for this activity; SAR exploration should begin from this specific regioisomer rather than the 4- or 6-substituted analogs, which lack documented CCR5 activity. Procurement of this exact compound ensures that the screening hit can be reproduced and expanded upon.

Biaryl Carboxylic Acid Building Block for Diversity-Oriented Synthesis

The compound's nicotinic acid core bearing a 2,4-dichlorophenyl substituent at the 2-position provides a versatile synthetic handle for amide coupling, esterification, and decarboxylative cross-coupling reactions. Its use as a building block is supported by commercial availability at 95% purity . The 2,4-dichloro substitution pattern offers distinct reactivity in palladium-catalyzed cross-coupling reactions (Suzuki, Buchwald-Hartwig) compared to the 2,5- or 3,5-dichloro isomers, as the ortho-chlorine atom introduces steric hindrance that can be exploited for selective sequential functionalization. Researchers building compound libraries should select this specific isomer when the 2,4-dichloroaryl pharmacophore is desired in the final target molecules.

Nicotinic Acid Receptor Probe Development and Pharmacological Tool Compounds

As a derivative of nicotinic acid (vitamin B3), this compound may interact with nicotinic acid receptors including GPR109A/HCA2 and related hydroxycarboxylic acid receptors. Although direct binding data for this specific compound at these receptors are not publicly available, the 2-(2,4-dichlorophenyl) substitution pattern is expected to alter receptor selectivity compared to the parent nicotinic acid or mono-halogenated analogs. Researchers investigating biased signaling or subtype selectivity within the nicotinic acid receptor family should procure this compound as part of a systematic panel that includes the 4-, 5-, and 6-substituted regioisomers and the 2,5- and 3,5-dichloro variants to map the structural determinants of receptor engagement [2].

Carbonic Anhydrase Inhibitor Screening Cascades

The broader class of substituted nicotinic acid derivatives has demonstrated inhibitory activity against carbonic anhydrase isoforms, particularly CAIII, with therapeutic relevance in hyperlipidemia and cancer [2]. While specific CA inhibition data for 2-(2,4-dichlorophenyl)nicotinic acid have not been published, the compound's structural features (carboxylic acid zinc-binding group, aromatic hydrophobic tail) are consistent with the pharmacophore model for CA inhibitors. Procurement of this compound for CA inhibitor screening panels is justified by the established track record of nicotinic acid analogs in this target class and the opportunity to explore the contribution of the 2,4-dichlorophenyl substituent to isoform selectivity.

Application
Selection Property
Validation Focus
CCR5 antagonist screening and hit expansion
2-position regiochemistry for reported activity
Confirm CCR5 antagonist activity in target assays
Diversity-oriented synthesis building block
2,4-dichlorophenyl substitution pattern
Reactivity in amide coupling and cross-coupling reactions
Nicotinic acid receptor subtype profiling
2-(2,4-dichlorophenyl) substitution for selectivity mapping
GPR109A/HCA2 binding and functional assays
Carbonic anhydrase inhibitor screening
Nicotinic acid core with dichlorophenyl hydrophobic tail
CA isoform selectivity profiling
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